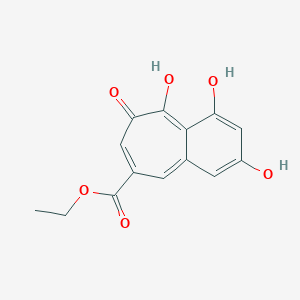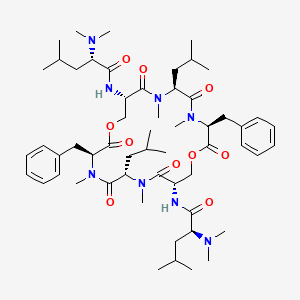
N(Me2)Leu-Ser(1)-N(Me)Leu-N(Me)Phe-(2).N(Me2)Leu-Ser(2)-N(Me)Leu-N(Me)Phe-(1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(Me2)Leu-Ser(1)-N(Me)Leu-N(Me)Phe-(2).N(Me2)Leu-Ser(2)-N(Me)Leu-N(Me)Phe-(1) is a natural product found in Sebastiania, Excoecaria, and Clonostachys with data available.
Applications De Recherche Scientifique
Surface-Enhanced Raman Scattering (SERS) Spectra
The use of surface-enhanced Raman scattering (SERS) spectra in the study of modified analogues of peptides, such as bombesin and its variants, has been explored. These studies help in understanding the adsorption of peptides on different surfaces, like colloidal silver, and their structural interactions. The different adsorption states observed depend on the substitution of natural amino acids (Podstawka & Ozaki, 2008).
15N Spin-Lattice Relaxation in Peptides
15N relaxation measurements have been utilized in the conformational analysis of linear peptides, such as Leu-enkephalin. This method helps in identifying the presence of preferential folded structures in peptides and understanding their conformational dynamics (Marion, Garbay‐Jaureguiberry, & Roques, 1981).
Synthesis and Electrochemical Recognition
The synthesis of dipeptide ester derivatives and their electrochemical anion sensing behavior have been studied. This research is significant for understanding the interactions of peptides with different anions, which has applications in biochemical sensing and analysis (Gallagher, Kenny, & Sheehy, 1999).
Conformational Analysis of Agonist Peptides
Research into the conformational properties of peptides like Ser-Phe-Leu-Leu-Arg has been conducted using proton NMR spectroscopy. This analysis helps in understanding the structural requirements for biological potency, which is crucial in the design of therapeutic peptides (Matsoukas et al., 1997).
Mutation Studies in Malaria Mosquitoes
The study of mutations, such as the Leu-Phe and Leu-Ser mutations in Anopheles gambiae, provides insights into insecticide resistance. This is crucial for developing strategies to control vector-borne diseases like malaria (Etang et al., 2006).
Anion-Transport Protein Studies
The analysis of the amino acid sequence of the human erythrocyte anion-transport protein helps in understanding its structure and function in anion exchange processes. This research is essential for understanding cellular transport mechanisms (Brock, Tanner, & Kempf, 1983).
Studies on Creatine Kinase
Investigations into the sub-unit structure of creatine kinase and its interaction with peptides can shed light on muscle metabolism and energy transduction processes (Bayley & Thomson, 1967).
Activation Studies in Human Neutrophils
Research on how peptides like Pam3Cys-Ser-(Lys)4 activate human neutrophils provides insights into immune response mechanisms. This is significant for understanding how the body responds to bacterial infections (Seifert et al., 1990).
Proton Magnetic Resonance Study of Peptides
The study of peptides like cyclo‐Ser‐Phe‐Leu‐Pro‐Val‐Asn‐Leu using proton magnetic resonance helps in understanding peptide conformation and is important for designing biologically active peptides (Kopple, 1971).
Glycogen Synthase Studies
Analyzing the phosphorylation sites in glycogen synthase provides insights into glucose metabolism and energy regulation in muscle cells (Rylatt et al., 1980).
Electrospray Studies in Peptide Complexes
Investigating the dissociations in peptide complexes with copper (II) aids in understanding peptide binding and interactions, which is crucial in bioinorganic chemistry (Gatlin, Rao, Tureček, & Vaisar, 1996).
Binding Site Identification in Leukocytes
Research on identifying binding sites for chemotactic peptides on leukocytes is critical for understanding immune cell migration and response mechanisms (Williams, Snyderman, Pike, & Lefkowitz, 1977).
Propriétés
Formule moléculaire |
C56H88N8O10 |
|---|---|
Poids moléculaire |
1033.3 g/mol |
Nom IUPAC |
(2S)-N-[(3S,6S,9S,13S,16S,19S)-3,13-dibenzyl-19-[[(2S)-2-(dimethylamino)-4-methylpentanoyl]amino]-4,7,14,17-tetramethyl-6,16-bis(2-methylpropyl)-2,5,8,12,15,18-hexaoxo-1,11-dioxa-4,7,14,17-tetrazacycloicos-9-yl]-2-(dimethylamino)-4-methylpentanamide |
InChI |
InChI=1S/C56H88N8O10/c1-35(2)27-43(59(9)10)49(65)57-41-33-73-55(71)47(31-39-23-19-17-20-24-39)63(15)54(70)46(30-38(7)8)62(14)52(68)42(58-50(66)44(60(11)12)28-36(3)4)34-74-56(72)48(32-40-25-21-18-22-26-40)64(16)53(69)45(29-37(5)6)61(13)51(41)67/h17-26,35-38,41-48H,27-34H2,1-16H3,(H,57,65)(H,58,66)/t41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
Clé InChI |
XTOBKTSIRIHFRH-VTWSTLNFSA-N |
SMILES isomérique |
CC(C)C[C@H]1C(=O)N([C@H](C(=O)OC[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)OC[C@@H](C(=O)N1C)NC(=O)[C@H](CC(C)C)N(C)C)CC2=CC=CC=C2)C)CC(C)C)C)NC(=O)[C@H](CC(C)C)N(C)C)CC3=CC=CC=C3)C |
SMILES canonique |
CC(C)CC1C(=O)N(C(C(=O)OCC(C(=O)N(C(C(=O)N(C(C(=O)OCC(C(=O)N1C)NC(=O)C(CC(C)C)N(C)C)CC2=CC=CC=C2)C)CC(C)C)C)NC(=O)C(CC(C)C)N(C)C)CC3=CC=CC=C3)C |
Synonymes |
IB-01212 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z,6E)-8-[(1R,3R)-3-[(E)-4-carboxy-3-methylbut-3-enyl]-2,2-dimethyl-4-methylidenecyclohexyl]-6-methyl-2-(4-methylpent-3-enyl)octa-2,6-dienoic acid](/img/structure/B1245033.png)
![1-(7-{2-[2,6-dihydroxy-3-(3-methylbut-2-en-1-yl)benzoyl]-3-hydroxy-5-methylphenyl}-8,12-dihydroxy-4-methoxy-10-methyl-5-oxo-7,8-dihydro-5H-dibenzo[b,h][1,5]dioxonin-3-yl)-3-methylbutyl acetate](/img/structure/B1245034.png)
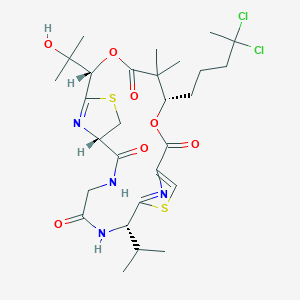
![trimethyl-[1-[4-[(E)-2-phenylethenyl]phenoxy]propan-2-yl]azanium;iodide](/img/structure/B1245036.png)
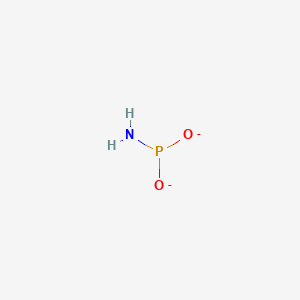
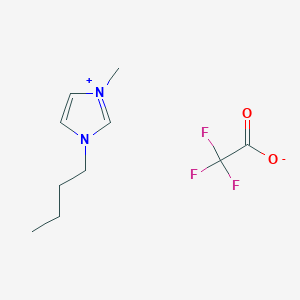
![2-[3-[[2-[4,5-Di(phenyl)-1,3-oxazol-2-yl]-1-cyclohex-2-enyl]methyl]phenoxy]acetic acid](/img/structure/B1245040.png)
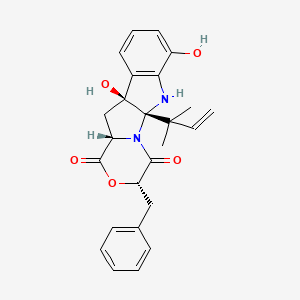
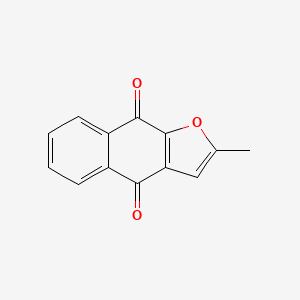
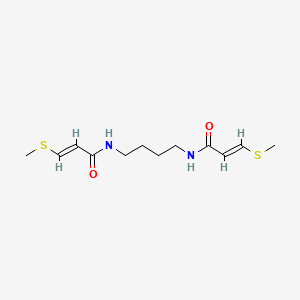
![9-[2-[[4-(3-Chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine](/img/structure/B1245047.png)
![2,7-diamino-4,6-dimethyl-3-oxo-1-N,9-N-bis[(3S,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1245048.png)

